Ethyl 3-Bromo-5-chloro-4-iodobenzoate

Description

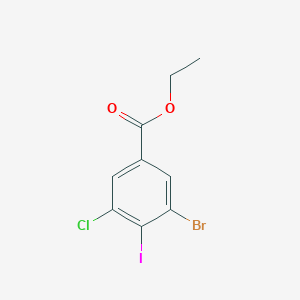

Ethyl 3-Bromo-5-chloro-4-iodobenzoate (CAS: Not explicitly provided in evidence) is a trihalogenated aromatic ester featuring bromine, chlorine, and iodine substituents at the 3-, 5-, and 4-positions of the benzoyl ring, respectively, with an ethyl ester group at the 1-position. This compound belongs to a class of halogenated benzoates with applications in pharmaceuticals, agrochemicals, and materials science. The unique combination of halogens introduces distinct electronic and steric effects:

- Bromine and chlorine act as moderate electron-withdrawing groups, influencing the ring’s reactivity in electrophilic substitution or cross-coupling reactions.

- Iodine, a heavier halogen, serves as a superior leaving group in nucleophilic aromatic substitution or transition metal-catalyzed couplings (e.g., Ullmann or Suzuki reactions).

- The ethyl ester group enhances solubility in non-polar solvents compared to shorter alkyl chains, facilitating synthetic modifications in solution-phase chemistry .

While direct crystallographic data for this compound is absent in the provided evidence, programs like SHELX (widely used for small-molecule refinement) could elucidate its structural features, such as bond lengths and angles influenced by halogen steric effects .

Properties

Molecular Formula |

C9H7BrClIO2 |

|---|---|

Molecular Weight |

389.41 g/mol |

IUPAC Name |

ethyl 3-bromo-5-chloro-4-iodobenzoate |

InChI |

InChI=1S/C9H7BrClIO2/c1-2-14-9(13)5-3-6(10)8(12)7(11)4-5/h3-4H,2H2,1H3 |

InChI Key |

DEMCHWKONGNYLU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C(=C1)Br)I)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-Bromo-5-chloro-4-iodobenzoate typically involves multi-step organic reactions. One common method starts with the preparation of 3-Bromo-5-iodobenzoic acid, which is then subjected to esterification to form the ethyl ester derivative. The reaction conditions often involve the use of reagents such as thionyl chloride (SOCl2) for chlorination and ethanol (C2H5OH) for esterification .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-Bromo-5-chloro-4-iodobenzoate can undergo various chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine, chlorine, and iodine) on the benzene ring can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

Coupling Reactions: The compound can participate in cross-coupling reactions such as Heck, Suzuki, and Sonogashira couplings to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.

Electrophilic Substitution: Reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Coupling Reactions: Palladium-based catalysts (Pd/C) and bases like triethylamine (Et3N) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

Ethyl 3-Bromo-5-chloro-4-iodobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-Bromo-5-chloro-4-iodobenzoate involves its interaction with molecular targets through its functional groups. The halogen atoms and ester group can participate in various chemical interactions, such as hydrogen bonding and halogen bonding, which can influence the compound’s reactivity and biological activity . The specific pathways and targets depend on the context of its application, such as enzyme inhibition in biological systems or catalytic activity in chemical reactions .

Comparison with Similar Compounds

Methyl 3-Bromo-5-chloro-4-iodobenzoate

Key Differences :

- Ester Group : The methyl ester analog () differs only in the ester moiety (methyl vs. ethyl). Methyl esters typically exhibit higher melting points and lower solubility in organic solvents due to reduced alkyl chain length.

| Property | This compound (Estimated) | Mthis compound (Estimated) |

|---|---|---|

| Molecular Weight (g/mol) | ~399.3 | ~385.3 |

| Melting Point | Moderate (100–120°C) | Higher (120–140°C) |

| Solubility in CHCl₃ | High | Moderate |

Applications : Ethyl esters are often preferred in drug design for improved bioavailability due to enhanced lipid solubility .

Ethyl 3-Bromobenzoate

Key Differences :

- Halogen Substitution : Ethyl 3-Bromobenzoate (CAS: 4097-49-8, ) lacks the 4-iodo and 5-chloro substituents, significantly altering its electronic profile.

- Reactivity : The absence of iodine reduces its utility in metal-catalyzed cross-couplings, where iodine’s superior leaving-group ability is critical.

| Property | This compound | Ethyl 3-Bromobenzoate |

|---|---|---|

| Molecular Weight | ~399.3 | ~243.1 |

| Halogen Effects | Strong electron-withdrawing | Moderate electron-withdrawing |

| Reactivity in Suzuki | High (iodine as leaving group) | Low (bromine only) |

Synthetic Utility: The trihalogenated derivative’s iodine atom enables sequential functionalization, a strategy less feasible with mono-halogenated analogs .

Ethyl 3,5-Dichlorobenzoate

Key Differences :

- Halogen Type : Replacing iodine and bromine with chlorine reduces molecular weight and polarizability.

- Electronic Effects : Multiple chlorines increase ring deactivation, hindering electrophilic substitution but favoring nucleophilic pathways under harsh conditions.

| Property | This compound | Ethyl 3,5-Dichlorobenzoate |

|---|---|---|

| Molecular Weight | ~399.3 | ~219.0 |

| Leaving Group Ability | High (iodine) | Low (chlorine) |

| Applications | Cross-coupling intermediates | Herbicide precursors |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.